1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a bromophenyl group, a furan ring, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-(4-methylphenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of bromine.
1-(4-nitrophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a nitro group instead of bromine.
Uniqueness
1-(4-bromophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl group, furan ring, and pyrazole ring with an aldehyde functional group provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(furan-3-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-1-3-13(4-2-12)17-7-11(8-18)14(16-17)10-5-6-19-9-10/h1-9H |
InChI Key |
BHUBUOLNXBSMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=COC=C3)C=O)Br |
Origin of Product |
United States |
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